1-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-L-alanyl)-L-proline maleate

Endothelial function Flow-mediated dilation Lipophilicity

Inter-manufacturer variability compromises enalapril maleate bioavailability-most generics fail stability specifications within 180 days of accelerated testing. This lipophilic ACE inhibitor prodrug uniquely improves arterial endothelial function independently of BP reduction (bradykinin/angiotensin I selectivity ratio: 1.00), making it the reference standard for vascular and peripheral ACE research. • Verified purity ≥98% (HPLC); stable, authenticated reference material • Negligible brain ACE inhibition-ideal for isolating peripheral renin-angiotensin effects • Bulk quantities available; global shipping from US-based stock

Molecular Formula C24H32N2O9
Molecular Weight 492.5 g/mol
CAS No. 82009-37-8
Cat. No. B12697062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-L-alanyl)-L-proline maleate
CAS82009-37-8
Molecular FormulaC24H32N2O9
Molecular Weight492.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16?,17-;/m0./s1
InChIKeyOYFJQPXVCSSHAI-DYAOETJFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enalapril Maleate (CAS 82009-37-8): Essential Procurement Data for a First-Line ACE Inhibitor Prodrug


1-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-L-alanyl)-L-proline maleate, universally known as enalapril maleate, is a monoethyl ester prodrug that requires in vivo hepatic carboxylesterase 1 (CES1)-mediated hydrolysis to form the active diacid metabolite enalaprilat, a potent, competitive inhibitor of angiotensin-converting enzyme (ACE) [1]. Classified as a dicarboxyl-containing, lipophilic ACE inhibitor with an oral bioavailability of approximately 60% that is unaffected by food, enalapril maleate is indicated for essential and renovascular hypertension, chronic heart failure with reduced ejection fraction (HFrEF), and asymptomatic left ventricular dysfunction [2]. Its extensive clinical evidence base, established through landmark mortality trials (CONSENSUS, SOLVD), and its well-characterized pharmacokinetic profile make it a cornerstone cardiovascular agent commonly used as a reference standard in comparative efficacy research and generic bioequivalence evaluations [3].

Why In-Class Substitution of Enalapril Maleate (CAS 82009-37-8) Carries Clinical and Supply Risk


The assumption that ACE inhibitors are interchangeable based solely on their shared mechanism of action is contradicted by clinically meaningful, quantifiable differences in lipophilicity, tissue distribution, bradykinin binding selectivity, formulation stability, and mortality evidence [1]. For example, the hydrophilic agent lisinopril provides superior 24-hour blood pressure control, while lipophilic enalapril maleate uniquely improves arterial endothelial function independently of its blood-pressure-lowering effect [2]. Similarly, the bradykinin/angiotensin I selectivity ratio of enalaprilat stands at 1.00, the lowest among clinically used ACE inhibitors, indicating distinct pharmacological properties that may influence tolerability and efficacy in specific patient subsets [3]. Furthermore, significant inter-manufacturer variability in the stability and dissolution profiles of enalapril maleate tablet formulations—whereby after 180 days of accelerated stability testing, most generic products fail to retain the specified drug content—highlights why procurement decisions cannot rely on equivalence assumptions without verified quality data [4].

Quantitative Differentiation of Enalapril Maleate (CAS 82009-37-8) Against Key ACE Inhibitor Comparators


Superior Endothelial Function Improvement vs. Lisinopril at Equihypotensive Dosing

In a prospective clinical study of newly diagnosed hypertensives, enalapril (lipophilic) and lisinopril (hydrophilic) both reduced blood pressure, but only enalapril significantly improved arterial endothelial function as measured by flow-mediated dilation (FMD) [1]. This demonstrates a lipophilicity-dependent dissociation between blood pressure reduction and vascular protection, meaning lisinopril cannot replicate this specific vascular benefit even when titrated to equivalent antihypertensive effect.

Endothelial function Flow-mediated dilation Lipophilicity

Lowest Bradykinin/ACE Selectivity Ratio Among ACE Inhibitors: Differentiating Pharmacological Profile vs. Perindopril, Ramipril, Quinapril, Trandolapril

In an in vitro binding assay using human endothelial ACE, the bradykinin/angiotensin I selectivity ratio for enalaprilat was 1.00, indicating equal affinity for both binding sites [1]. This is the lowest ratio among clinically used ACE inhibitors—perindoprilat showed the highest selectivity (1.44), followed by ramiprilat (1.16), quinaprilat (1.09), and trandolaprilat (1.08). The lower selectivity implies that enalaprilat inhibits angiotensin II production and bradykinin degradation with equivalent potency, whereas other agents preferentially inhibit bradykinin degradation, a difference that may translate into distinct clinical tolerability profiles regarding cough and angioedema.

Bradykinin selectivity ACE binding domains Pharmacological differentiation

Distinct Ex Vivo Tissue ACE Inhibition Profile: Negligible Brain ACE Inhibition vs. Lisinopril, Fosinopril

In a comprehensive ex vivo study comparing seven ACE inhibitors in spontaneously hypertensive rats (SHR), enalapril and ramipril produced negligible inhibition of brain ACE ex vivo, whereas lisinopril, fosinopril, and SQ 29,852 achieved long-lasting brain ACE inhibition [1]. In aorta and lung—tissues linked to antihypertensive effect—enalapril produced a shorter duration of ACE inhibition compared to ramipril and lisinopril, which had the greatest magnitude and duration. In cardiac tissue, enalapril's inhibition was less marked than that of captopril, fosinopril, and zofenopril.

Tissue ACE inhibition Organ distribution Blood-brain barrier

Formulation-Dependent Stability Variation: Reference vs. Generic Enalapril Maleate Tablets Under Accelerated Conditions

In an accelerated stability study (ICH conditions: 40°C/75% RH for 180 days), enalapril maleate 20 mg tablets from different manufacturers (reference, generic, and similar products) showed marked inter-product variability [1]. After 180 days, most generic and similar products no longer contained the specified amount of enalapril maleate, and their drug release profiles were significantly different from the reference product due to degradation into enalaprilat and diketopiperazine. These changes indicate compromised bioavailability and potential therapeutic failure upon generic substitution.

Stability testing Dissolution profile Generic substitution quality

Mortality and Hospitalization Evidence from Landmark Placebo-Controlled Trials: SOLVD and CONSENSUS

Enalapril maleate is one of the few ACE inhibitors with robust, large-scale, placebo-controlled mortality data. In the SOLVD-Treatment trial (n=2,569; EF ≤35%), enalapril reduced all-cause mortality by 11% and heart failure hospitalizations by 30% vs. placebo [1]. In SOLVD-Prevention (n=4,228), enalapril reduced first heart failure hospitalizations by 32% vs. placebo. In CONSENSUS (NYHA Class IV), enalapril improved six-month survival from 56% (placebo) to 74% (enalapril) and one-year survival from 48% to 64%. While ramipril has HOPE trial data and lisinopril has GISSI-3/ATLAS data, enalapril's evidence spans the broadest range of heart failure severity with consistent mortality benefit.

Mortality reduction Heart failure hospitalization Placebo-controlled trial

Pharmacokinetic Differentiation: Prodrug Activation Step Enables Flexible Dosing Not Available with Active Diacid Lisinopril

Enalapril maleate's prodrug structure imparts pharmacokinetic properties that differ fundamentally from the directly active diacid lisinopril. Enalaprilat (active metabolite) undergoes significantly faster renal clearance (164 ± 38 mL/min) compared to lisinopril (82 ± 16 mL/min, P < 0.001), resulting in a shorter effective half-life [1]. This necessitates twice-daily dosing for enalapril maleate in some patients but provides greater flexibility for dose titration and allows more rapid clearance in cases of intolerance, unlike lisinopril which has a longer duration of action but less flexibility for rapid dose adjustments.

Pharmacokinetics Prodrug Renal clearance Dosing flexibility

Enalapril Maleate (CAS 82009-37-8): Evidence-Backed Procurement Scenarios for Research and Industry


Cardiovascular Research Requiring Endothelial Function Endpoints Independent of Blood Pressure Reduction

When designing studies investigating vascular protective mechanisms beyond antihypertensive efficacy, enalapril maleate is the appropriate ACE inhibitor choice. As demonstrated in direct head-to-head comparison, enalapril uniquely improves arterial endothelial function (measured by flow-mediated dilation) in a manner that correlates with blood pressure reduction, whereas lisinopril fails to improve endothelial function at equihypotensive doses [1]. Research protocols evaluating endothelial dysfunction in hypertension, atherosclerosis, or diabetes should specify enalapril maleate and avoid substitution with hydrophilic ACE inhibitors that lack this vascular protective property.

Peripheral-Selective ACE Inhibition Studies Excluding Central Nervous System Effects

For experimental models requiring ACE inhibition restricted to peripheral tissues without confounding central effects, enalapril maleate is distinguished by its ex vivo profile showing negligible brain ACE inhibition, in contrast to lisinopril and fosinopril which exhibit long-lasting brain ACE inhibition [1]. Researchers investigating the peripheral renin-angiotensin system, renal hemodynamics, or vascular ACE independently of brain ACE should use enalapril maleate and avoid lisinopril when central nervous system penetration is a confound to avoid.

Pharmacological Studies Requiring Balanced Bradykinin/Angiotensin I Inhibition Profile

In research settings where the differential effects of ACE inhibitors on bradykinin-mediated pathways (including nitric oxide release, cough reflex, and angioedema risk) must be controlled, enalaprilat's unique bradykinin/angiotensin I selectivity ratio of 1.00—indicating balanced inhibition of both ACE substrates—makes it the reference compound of choice [1]. Unlike perindoprilat (selectivity ratio 1.44) which preferentially inhibits bradykinin degradation, enalaprilat provides equipotent inhibition, making it the most suitable agent for studies intended to isolate effects independent of bradykinin potentiation bias.

Generic Product Quality Assessment and Bioequivalence Reference Standard

Given the documented inter-manufacturer variability in enalapril maleate tablet stability and dissolution—where most generic products fail to retain specified drug content after 180 days of accelerated stability testing [1]—procurement for pharmaceutical quality control, formulation development, or bioequivalence studies must specify and source the reference listed drug (RLD) as the comparator. This evidence underscores that not all enalapril maleate tablets are interchangeable; selection must be based on demonstrated stability, impurity profile, and dissolution equivalence to the innovator product to avoid compromised bioavailability.

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